An In-depth Technical Guide to the Core Structural Properties of Benzene-1,3,5-triamine Trihydrochloride
An In-depth Technical Guide to the Core Structural Properties of Benzene-1,3,5-triamine Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene-1,3,5-triamine trihydrochloride is a highly symmetrical aromatic amine derivative of significant interest in materials science and medicinal chemistry. Its rigid, C3-symmetric core makes it an essential building block for the rational design and synthesis of complex molecular architectures, including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).[1] In the realm of drug development, the 1,3,5-trisubstituted benzene scaffold is a privileged structure found in various therapeutic agents, notably as a core component of matriptase inhibitors investigated for their anti-cancer properties.[2] This technical guide provides a comprehensive overview of the structural properties of Benzene-1,3,5-triamine trihydrochloride, including available physicochemical data, detailed experimental protocols for its synthesis and characterization, and its relevance in a key biological signaling pathway.
Physicochemical Properties
Benzene-1,3,5-triamine trihydrochloride is a stable salt, enhancing its handling, storage, and solubility in polar solvents compared to its freebase form.[3] This solubility is advantageous for its use in a variety of reaction conditions.[3]
| Property | Value | Source |
| Chemical Formula | C₆H₁₂Cl₃N₃ | [4] |
| Molecular Weight | 232.54 g/mol | [5] |
| IUPAC Name | benzene-1,3,5-triamine;trihydrochloride | [4] |
| CAS Number | 638-09-5 | [5] |
| Appearance | White to light brown solid | [6] |
| Melting Point | 129 °C (solvent: chloroform) | [7] |
| Solubility | Soluble in water | [7] |
Structural and Spectroscopic Data
Crystallographic Data
A definitive single-crystal X-ray structure of Benzene-1,3,5-triamine trihydrochloride is not publicly available at the time of this writing. However, powder X-ray diffraction (PXRD) is a fundamental technique used to confirm the crystallinity of materials synthesized from this building block, such as COFs.[3] The expected information from a single-crystal X-ray diffraction (SXRD) analysis would include:
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Atomic Coordinates | x, y, z positions of each atom |
| Bond Lengths & Angles | Distances and angles between bonded atoms |
| Hydrogen Bond Geometry | Distances and angles of N-H···Cl interactions |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The highly symmetrical nature of the molecule simplifies its ¹H NMR spectrum, which would be expected to show a singlet for the three equivalent aromatic protons and a broad signal for the amine protons.[9][10] In the ¹³C NMR spectrum, two signals would be anticipated for the two sets of chemically equivalent carbon atoms in the benzene ring.
Expected ¹H NMR (in D₂O):
-
Aromatic C-H: Singlet
-
Amine N-H₃⁺: Broad singlet (exchangeable with D₂O)
Expected ¹³C NMR (in D₂O):
-
Aromatic C-N: One signal
-
Aromatic C-H: One signal
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Benzene-1,3,5-triamine trihydrochloride is characterized by vibrations of the protonated amine (-NH₃⁺) groups and the benzene ring.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3400-3250 | N-H stretch (asymmetric and symmetric) | Medium-Strong |
| ~1650-1580 | N-H bend (scissoring) | Medium |
| ~1600-1475 | Aromatic C=C stretch | Medium-Weak |
| ~1335-1250 | Aromatic C-N stretch | Strong |
| ~910-665 | N-H wag | Broad, Strong |
Note: The exact peak positions can be influenced by the sample preparation and measurement conditions.[6]
X-ray Photoelectron Spectroscopy (XPS)
High-resolution XPS spectra can provide information on the chemical environment of the constituent elements.
| Core Level | Species | Expected Binding Energy (eV) |
| C 1s | C-C, C-H | ~284.8 |
| C 1s | C-N | ~286.0 |
| N 1s | -NH₃⁺ | ~401.5 - 402.5 |
| Cl 2p₃/₂ | Cl⁻ | ~198.0 - 199.0 |
Experimental Protocols
Synthesis: Catalytic Hydrogenation of 1,3,5-Trinitrobenzene
The most common method for the synthesis of 1,3,5-triaminobenzene is the catalytic reduction of 1,3,5-trinitrobenzene. The trihydrochloride salt is then formed by treatment with hydrochloric acid.
Materials:
-
1,3,5-Trinitrobenzene (TNB)
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas
-
Celite
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stir bar, suspend 1,3,5-trinitrobenzene in ethanol. The flask is then purged with an inert gas (nitrogen or argon).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the suspension under the inert atmosphere.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature.[7][11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.[7] The filter cake should be kept wet with solvent to prevent ignition of the catalyst.
-
Salt Formation: The filtrate containing the 1,3,5-triaminobenzene is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise with stirring to precipitate the trihydrochloride salt.
-
Isolation: The resulting white precipitate of Benzene-1,3,5-triamine trihydrochloride is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.
Characterization Protocols
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of Benzene-1,3,5-triamine trihydrochloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a small vial.
-
Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[12]
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
FT-IR Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of Benzene-1,3,5-triamine trihydrochloride with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[1]
-
Place the resulting fine powder into a pellet die.
-
Apply a vacuum to the die to remove trapped air and moisture.
-
Compress the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[13]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.
Role in Drug Development: Matriptase Inhibition
The 1,3,5-trisubstituted benzene core is a key pharmacophore in the design of inhibitors for matriptase, a type II transmembrane serine protease.[2] Matriptase is overexpressed in many epithelial cancers and is implicated in tumor progression, invasion, and metastasis.[13][14] It plays a role in activating signaling molecules like hepatocyte growth factor (HGF) and urokinase plasminogen activator (uPA).[8][15] Therefore, inhibiting matriptase is a promising strategy for cancer therapy.
Derivatives of the 1,3,5-triaminobenzene scaffold have been synthesized and shown to be potent and selective matriptase inhibitors.[2] These inhibitors typically function by interacting with the active site of the enzyme, blocking its proteolytic activity.
References
- 1. Targeting matriptase in breast cancer abrogates tumor progression via impairment of stromal-epithelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms for the control of matriptase activity in the absence of sufficient HAI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matriptase activation connects tissue factor–dependent coagulation initiation to epithelial proteolysis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,5-Triaminobenzene trihydrochloride | C6H12Cl3N3 | CID 19392033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. analyzetest.com [analyzetest.com]
- 7. reddit.com [reddit.com]
- 8. matriptase.com [matriptase.com]
- 9. benchchem.com [benchchem.com]
- 10. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matriptase and its putative role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Matriptase: a culprit in cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
